
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a pentan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is reacted with the chiral amine precursor under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and selectivity, while the chiral amine moiety may influence the compound’s stereospecific interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluorophenyl)pentan-1-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(S)-1-(3-Methoxyphenyl)pentan-1-amine: Lacks the fluoro group, which may influence its binding properties and stability.
(S)-1-(4-Methoxyphenyl)pentan-1-amine: Lacks the fluoro group, potentially altering its pharmacological profile.
Uniqueness
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-4-5-11(14)9-6-7-10(13)12(8-9)15-2/h6-8,11H,3-5,14H2,1-2H3/t11-/m0/s1 |
InChI Key |
LJGOPXOAAIYSBA-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=C(C=C1)F)OC)N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


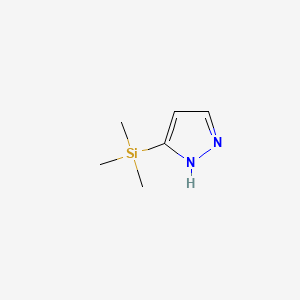

![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)
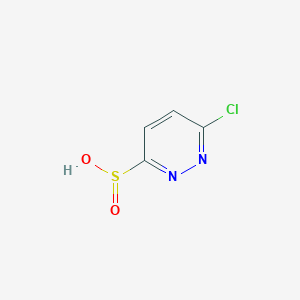
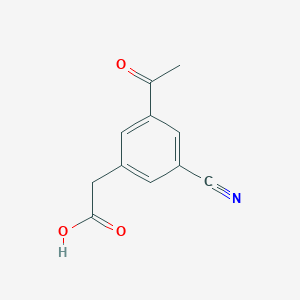
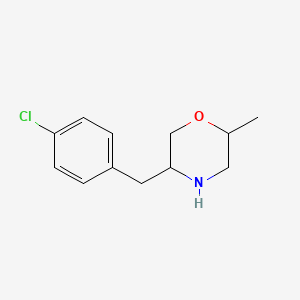
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)

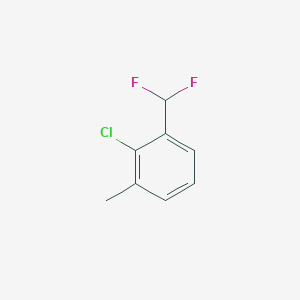
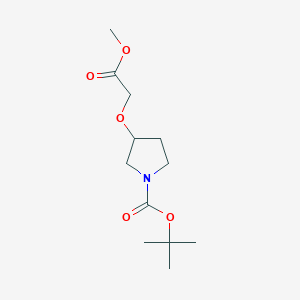
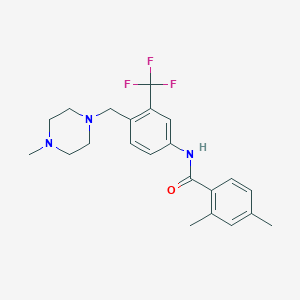
![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
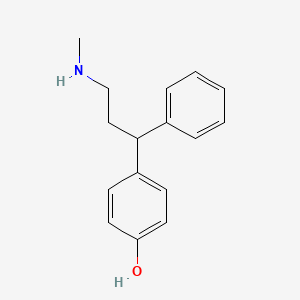
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
